1H-Indole, 6-chloro-3-[(4-fluorophenyl)sulfonyl]-1-(4-piperidinylmethyl)-
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Overview
Description
1H-Indole, 6-chloro-3-[(4-fluorophenyl)sulfonyl]-1-(4-piperidinylmethyl)- is a complex organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This particular compound features a unique combination of functional groups, including a chloro-substituted indole ring, a fluorophenyl sulfonyl group, and a piperidinylmethyl moiety, which contribute to its distinct chemical properties and biological activities.
Preparation Methods
The synthesis of 1H-Indole, 6-chloro-3-[(4-fluorophenyl)sulfonyl]-1-(4-piperidinylmethyl)- typically involves multi-step organic reactions. One common synthetic route is the Fischer indole synthesis, which converts aryl hydrazones to indoles under elevated temperatures and the presence of Brønsted or Lewis acids . The specific reaction conditions for this compound may include the use of methanesulfonic acid as a catalyst and methanol as a solvent . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1H-Indole, 6-chloro-3-[(4-fluorophenyl)sulfonyl]-1-(4-piperidinylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfonyl group to a sulfide.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Medicine: The compound’s unique structure allows it to interact with specific biological targets, making it a potential candidate for drug development.
Industry: Its chemical properties make it suitable for use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1H-Indole, 6-chloro-3-[(4-fluorophenyl)sulfonyl]-1-(4-piperidinylmethyl)- involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. The sulfonyl group may enhance the compound’s binding affinity and specificity, while the piperidinylmethyl moiety can influence its pharmacokinetic properties .
Comparison with Similar Compounds
Similar compounds to 1H-Indole, 6-chloro-3-[(4-fluorophenyl)sulfonyl]-1-(4-piperidinylmethyl)- include other indole derivatives with different substituents. For example:
1H-Indole-3-carboxylic acid, 1-[(4-fluorophenyl)methyl]-, 1-naphthalenyl ester: This compound features a carboxylic acid group and a naphthalenyl ester, which may alter its biological activity and chemical reactivity.
6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives: These compounds have shown antiviral activity and possess different substituents that influence their pharmacological properties.
The uniqueness of 1H-Indole, 6-chloro-3-[(4-fluorophenyl)sulfonyl]-1-(4-piperidinylmethyl)- lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
651334-80-4 |
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Molecular Formula |
C20H20ClFN2O2S |
Molecular Weight |
406.9 g/mol |
IUPAC Name |
6-chloro-3-(4-fluorophenyl)sulfonyl-1-(piperidin-4-ylmethyl)indole |
InChI |
InChI=1S/C20H20ClFN2O2S/c21-15-1-6-18-19(11-15)24(12-14-7-9-23-10-8-14)13-20(18)27(25,26)17-4-2-16(22)3-5-17/h1-6,11,13-14,23H,7-10,12H2 |
InChI Key |
RBRSPFQGWVTVQR-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CN2C=C(C3=C2C=C(C=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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